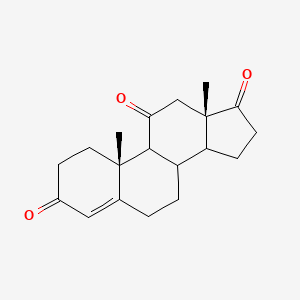
(+)-Adrenosterone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Adrenosterone is a naturally occurring steroid hormone that is a metabolite of the adrenal hormone dehydroepiandrosterone (DHEA) It is known for its role in the biosynthesis of androgens and estrogens, which are critical for various physiological functions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Adrenosterone typically involves the oxidation of androst-4-ene-3,17-dione. One common method includes the use of oxidizing agents such as chromium trioxide (CrO3) in acetic acid. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar oxidation processes. The use of biotechnological methods, such as microbial fermentation, is also explored to produce this compound more sustainably and efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-Adrenosterone undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to less oxidized forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of catalysts.
Major Products Formed
Oxidation: Androstenedione derivatives.
Reduction: Androstanediol derivatives.
Substitution: Halogenated steroids.
Wissenschaftliche Forschungsanwendungen
(+)-Adrenosterone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various steroid hormones.
Biology: Studied for its role in the endocrine system and its effects on hormone regulation.
Medicine: Investigated for potential therapeutic uses in hormone replacement therapy and treatment of adrenal insufficiency.
Industry: Utilized in the production of steroid-based pharmaceuticals.
Wirkmechanismus
(+)-Adrenosterone exerts its effects by interacting with specific enzymes and receptors in the body. It primarily targets the enzyme 11β-hydroxysteroid dehydrogenase, which is involved in the conversion of cortisone to cortisol. This interaction influences the levels of active glucocorticoids, thereby affecting various physiological processes such as metabolism, immune response, and stress regulation.
Vergleich Mit ähnlichen Verbindungen
(+)-Adrenosterone is compared with other similar compounds like:
Androstenedione: Another steroid hormone involved in the biosynthesis of androgens and estrogens.
Dehydroepiandrosterone (DHEA): A precursor to this compound and other steroid hormones.
Testosterone: A primary male sex hormone with similar biosynthetic pathways.
Uniqueness
This compound is unique due to its specific role in the regulation of glucocorticoid levels and its potential therapeutic applications in managing adrenal-related disorders.
Eigenschaften
Molekularformel |
C19H24O3 |
|---|---|
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
(10R,13S)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11,17-trione |
InChI |
InChI=1S/C19H24O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,17H,3-8,10H2,1-2H3/t13?,14?,17?,18-,19-/m0/s1 |
InChI-Schlüssel |
RZRPTBIGEANTGU-YJVBKCKTSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1CCC3C2C(=O)C[C@]4(C3CCC4=O)C |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


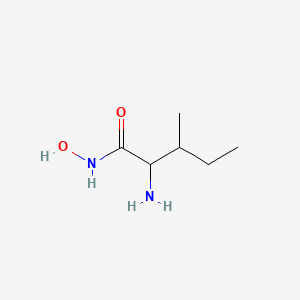
![2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14791761.png)
![2-chloro-1-(6-chloro-1H-imidazo[1,2-a]pyridin-4-ium-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetate](/img/structure/B14791772.png)
![Phenol, 3-(1-azabicyclo[2.2.2]oct-2-ylmethoxy)-](/img/structure/B14791773.png)
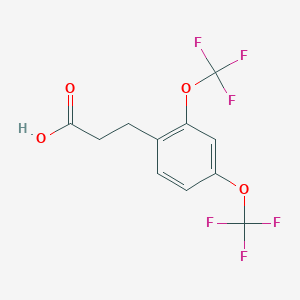
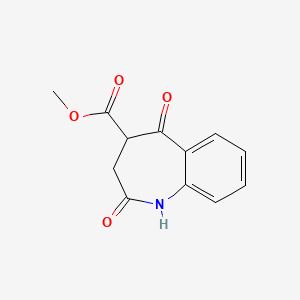
![6-Hydroxy-8-methyl-1-azabicyclo[3.2.1]octan-3-one](/img/structure/B14791784.png)
![Ethyl 8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6-triene-16-carboxylate](/img/structure/B14791786.png)
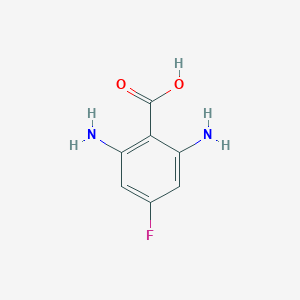
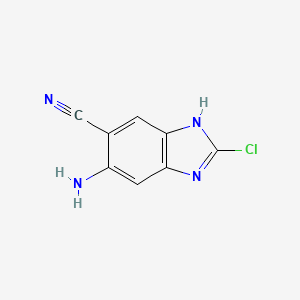
![N-(3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-N-methyl-S-phenylthiohydroxylamine](/img/structure/B14791824.png)
![3-(3a,7a-dihydro-1H-indol-3-yl)-4-[2-[2-(dimethylamino)ethoxy]quinazolin-7-yl]pyrrolidine-2,5-dione](/img/structure/B14791832.png)
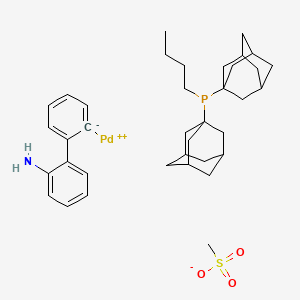
![3-[(1E)-2-phenylethenyl]cinnoline](/img/structure/B14791843.png)
